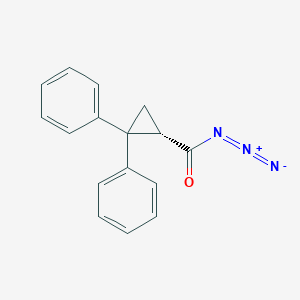![molecular formula C8H9N3O2 B14514905 N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide CAS No. 63412-08-8](/img/structure/B14514905.png)
N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide is a compound that features a pyridine ring, a nitrous amide group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide can be achieved through a multi-step process. One common method involves the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrous amide group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reduction: Sodium and ammonium chloride in ethanol solution are used for reduction reactions.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, influencing biological processes. The nitrous amide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-nitrosobenzeneethanamine
- N-Methyl-N-nitrosophenethylamine
- N-Nitroso-N-methyl-2-phenylethylamine
- Nitroso-N-methyl-N-(2-phenyl)ethylamine
Uniqueness
N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridine ring and nitrous amide group make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63412-08-8 |
|---|---|
Molekularformel |
C8H9N3O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
N-methyl-N-(2-oxo-2-pyridin-2-ylethyl)nitrous amide |
InChI |
InChI=1S/C8H9N3O2/c1-11(10-13)6-8(12)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
KSUGUXDJSWYOLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)C1=CC=CC=N1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)

![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)




